molecular formula C39H41N3O8S B12395142 N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl-13C2,15N

N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl-13C2,15N

Cat. No.: B12395142
M. Wt: 714.8 g/mol
InChI Key: ZOUVMBFVVPMFTH-DKLJFLSFSA-N
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Description

N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl-13C2,15N is a stable isotope-labeled peptide. It is used in various scientific research fields, including metabolic research, environmental studies, clinical diagnostics, and organic chemistry. The compound’s molecular formula is C37 13C2H41N2 15NO8S, and it has a molecular weight of 714.8.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl-13C2,15N involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The key steps include:

    Protection of Amino and Carboxyl Groups: The amino groups are protected using benzyloxycarbonyl (Cbz) groups, and the carboxyl groups are protected using benzyl (Bzl) esters.

    Coupling Reactions: The protected amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of catalysts like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).

    Deprotection: The protective groups are removed using hydrogenation or acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, using automated peptide synthesizers, and employing large-scale purification techniques like high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl-13C2,15N undergoes various chemical reactions, including:

    Oxidation: The thiol group in the cysteine residue can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The benzyl protective groups can be substituted with other protective groups or functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.

    Reduction: DTT or TCEP in aqueous buffers.

    Substitution: Nucleophiles like amines or thiols in the presence of catalysts.

Major Products

The major products formed from these reactions include disulfide-linked peptides, deprotected peptides, and substituted peptides .

Scientific Research Applications

N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl-13C2,15N is widely used in scientific research, including:

    Metabolic Research: Stable isotope labeling allows researchers to study metabolic pathways in vivo safely.

    Environmental Studies: Used as environmental pollutant standards for detecting air, water, soil, sediment, and food contaminants.

    Clinical Diagnostics: Employed in imaging, diagnosis, and newborn screening.

    Organic Chemistry: Used as a chemical reference for identification, qualitative, quantitative detection, and studying reaction mechanisms and kinetics

Mechanism of Action

The mechanism of action of N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl-13C2,15N involves its incorporation into metabolic pathways or binding to specific molecular targets. The stable isotope labels (13C and 15N) allow for tracking and quantification using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The compound interacts with enzymes and proteins, providing insights into biochemical processes and molecular pathways .

Comparison with Similar Compounds

Similar Compounds

    N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl: The unlabelled version of the compound.

    N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl-13C: Labeled with only 13C.

    N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl-15N: Labeled with only 15N.

Uniqueness

N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl-13C2,15N is unique due to its dual stable isotope labeling (13C and 15N), which provides enhanced sensitivity and specificity in tracking and quantifying metabolic processes compared to single-labeled or unlabelled compounds .

Properties

Molecular Formula

C39H41N3O8S

Molecular Weight

714.8 g/mol

IUPAC Name

benzyl 5-[[3-benzylsulfanyl-1-oxo-1-[(2-oxo-2-phenylmethoxy(1,2-13C2)ethyl)(15N)amino]propan-2-yl]amino]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate

InChI

InChI=1S/C39H41N3O8S/c43-35(22-21-33(38(46)49-25-30-15-7-2-8-16-30)42-39(47)50-26-31-17-9-3-10-18-31)41-34(28-51-27-32-19-11-4-12-20-32)37(45)40-23-36(44)48-24-29-13-5-1-6-14-29/h1-20,33-34H,21-28H2,(H,40,45)(H,41,43)(H,42,47)/i23+1,36+1,40+1

InChI Key

ZOUVMBFVVPMFTH-DKLJFLSFSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)C(CCC(=O)NC(CSCC2=CC=CC=C2)C(=O)[15NH][13CH2][13C](=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CNC(=O)C(CSCC2=CC=CC=C2)NC(=O)CCC(C(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

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